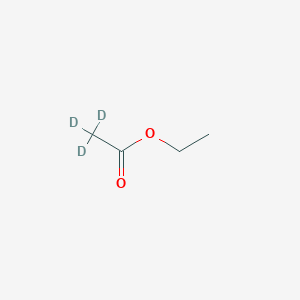

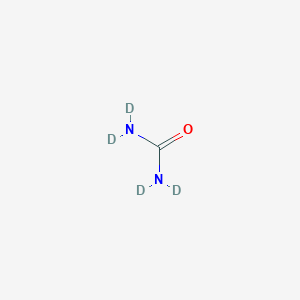

乙酸乙酯-D3

描述

Synthesis Analysis

The synthesis of ethyl acetate involves various chemical processes and reactions. A notable approach includes the direct synthesis from ethanol, utilizing catalysts under pressured conditions, which significantly influences the yield and selectivity towards ethyl acetate (Inui et al., 2002). Additionally, microbial production perspectives offer sustainable alternatives by bio-catalyzing ethanol and acetic acid to ethyl acetate using specific enzymes and metabolic engineering in yeasts (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure and conformation of ethyl acetate have been extensively studied through various techniques. X-ray diffraction and gas electron diffraction studies reveal that ethyl acetate adopts a flat molecular structure with a preference for the trans conformation over the gauche, exhibiting a high degree of hidden disorder in solvate forms (Boese et al., 2013); (Sugino et al., 1991).

Chemical Reactions and Properties

Ethyl acetate participates in various chemical reactions, highlighting its versatility as a reactant and solvent. For instance, its role in the synthesis of different organic compounds through reactions like esterification and acetylation showcases its chemical reactivity and application in producing fine chemicals (Shiotani et al., 1995). The mechanisms of Csp(3)-H functionalization of ethyl derivatives reveal insights into the interactions and transformations it can undergo, providing valuable information for chemical synthesis strategies (Zhou et al., 2017).

Physical Properties Analysis

Ethyl acetate's physical properties, such as its boiling point, melting point, and solubility, are crucial for its application in various industries. The understanding of its liquid state structure and dynamics through molecular dynamics and neutron diffraction studies offers insights into its behavior in solutions and its interactions with other molecules, significantly impacting its usage as a solvent (Bowron et al., 2010).

科学研究应用

酯化反应中的绿色催化:乙酸乙酯作为一种多用途有机溶剂,用于乙酸与乙醇的酯化反应中。何等人(2018)的一项研究重点介绍了在此过程中使用绿色催化剂[HSO3-bmim][HSO4],为乙酸乙酯生产提供了一种环保的替代方案 (何等人,2018).

晶体形态分析:宋等人(2017)使用乙酸乙酯对 3,4-二硝基-1H-吡唑 (DNP) 进行重结晶,研究了溶剂对 DNP 晶体形态的影响。这突出了乙酸乙酯在影响化学化合物的物理性质中的作用 (宋等人,2017).

微生物生产前景:由于乙酸乙酯广泛的工业用途,从可再生资源中生产乙酸乙酯是一个备受关注的课题。张等人(2020)回顾了微生物将生物质衍生的糖转化为乙酸乙酯的前景,提供了对可持续生产方法的见解 (张等人,2020).

生物提取工艺:Boonsongsawat 等人(2010)探讨了乙酸乙酯在发酵过程中提取 1,3-丙二醇中的作用,展示了其在生物分离技术中的作用 (Boonsongsawat 等人,2010).

X 射线和溶剂结构:Boese 等人(2013)研究了乙酸乙酯的晶体结构,提供了其几何和分子性质的宝贵数据,这对于理解其在各种应用中的相互作用至关重要 (Boese 等人,2013).

微球制造中的替代溶剂:Shim 和 Sah(2020)评估了乙酸乙酯作为微胶囊化过程中的非卤代溶剂,表明其在制药生产中的潜力 (Shim 和 Sah,2020).

基于酵母的生产中的乙酸乙酯:Löser 等人(2014)专注于基于酵母的乙酸乙酯生产,该方法可能是大规模酯生产中石化工艺的替代品 (Löser 等人,2014).

沉淀技术中的替代品:Young 等人(1979)证明乙酸乙酯可以替代福尔马林-乙醚沉淀技术中的二乙醚,表明其在临床微生物学中的应用 (Young 等人,1979).

安全和危害

Ethyl acetate is highly flammable and can be toxic when ingested or inhaled . It can cause irritation when it comes into contact with the eyes or skin . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, eye protection, and face protection should be worn when handling it .

属性

IUPAC Name |

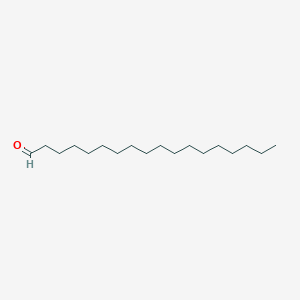

ethyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl acetate-D3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)